Ciladopa
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Overview
Description
Preparation Methods
Industrial Production: Information regarding large-scale industrial production methods for remains limited.
Chemical Reactions Analysis
Reactivity: likely undergoes various chemical reactions, including oxidation, reduction, and substitution. precise reactivity data is scarce.
Common Reagents and Conditions: Without specific references, we can’t provide a comprehensive list of reagents and conditions. Researchers would typically explore reactions based on the compound’s functional groups.
Major Products: The products formed from reactions would depend on the specific reaction type and conditions.
Scientific Research Applications
Chemistry: could serve as a valuable tool in synthetic chemistry, especially for studying dopamine receptor interactions.
Biology: Investigating its effects on dopamine receptors and related pathways may provide insights into neural signaling.
Medicine: Although not widely used clinically,
Industry: Limited information exists on industrial applications.
Mechanism of Action
Dopamine Agonist: acts as a dopamine agonist, likely binding to dopamine receptors.
Molecular Targets: It interacts with dopamine receptors (e.g., D1 and D2) in the central nervous system.
Pathways Involved: Activation of dopamine receptors modulates signaling pathways related to movement control, mood, and cognition.
Comparison with Similar Compounds
Uniqueness: stands out due to its structural similarity to dopamine. Few other compounds mimic dopamine’s structure as closely.
Similar Compounds: While is unique, other dopamine agonists like bromocriptine and pramipexole are commonly used in clinical practice.
Properties
CAS No. |
80109-27-9 |
---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1 |
InChI Key |
SGEKLKJQLHJVDK-LJQANCHMSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |
Synonyms |
2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one AY 27110 AY-27110 ciladopa |
Origin of Product |
United States |
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